1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene 1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1429056-21-2
VCID: VC5332896
InChI: InChI=1S/C8H3ClF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H
SMILES: C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)(F)F
Molecular Formula: C8H3ClF6
Molecular Weight: 248.55

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene

CAS No.: 1429056-21-2

Cat. No.: VC5332896

Molecular Formula: C8H3ClF6

Molecular Weight: 248.55

* For research use only. Not for human or veterinary use.

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene - 1429056-21-2

Specification

CAS No. 1429056-21-2
Molecular Formula C8H3ClF6
Molecular Weight 248.55
IUPAC Name 1-chloro-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene
Standard InChI InChI=1S/C8H3ClF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H
Standard InChI Key AWFPXFQSBAMCBI-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene (CAS No. 1429056-21-2) has the molecular formula C₈H₃ClF₆ and a molecular weight of 248.55 g/mol. Its IUPAC name, 1-chloro-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene, reflects the substitution pattern on the aromatic ring. The SMILES notation (C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)(F)F) and InChIKey (CQOZBGYMWGQJTK-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .

The pentafluoroethyl group (-C₂F₅) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties. This group induces substantial ring deactivation, directing electrophilic attacks to specific positions while enhancing stability against oxidative degradation .

Synthesis Methods

Electrophilic Aromatic Substitution

A primary synthesis route involves electrophilic aromatic substitution (EAS). Starting from 1,3-dichloro-5-fluorobenzene, the pentafluoroethyl group is introduced via Friedel-Crafts acylation or direct fluorination. For example, reaction with pentafluoroethyl iodide (C₂F₅I) in the presence of a Lewis acid (e.g., AlCl₃) yields the target compound.

Reaction conditions critically influence yield:

  • Temperature: 80–120°C

  • Solvent: Dichloromethane or chlorobenzene

  • Catalyst: AlCl₃ or FeCl₃

  • Yield: 40–60% (optimized)

Fluorodenitration Pathways

Alternative methods include fluorodenitration of nitro-precursors. For instance, 3,5-dinitro-1-(pentafluoroethyl)benzene undergoes selective fluorination using tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF), replacing one nitro group with fluorine . This method achieves higher regioselectivity (>90%) but requires careful control of stoichiometry to avoid over-fluorination .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. A patented process involves gas-phase fluorination of chlorinated precursors using elemental fluorine (F₂) diluted with nitrogen, achieving conversions >70% while minimizing tar formation . Safety protocols are paramount due to F₂’s extreme reactivity .

Chemical Reactivity and Mechanisms

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient aromatic ring facilitates SₙAr reactions. The fluorine atom at position 3 is particularly susceptible to displacement by oxygen, sulfur, or nitrogen nucleophiles. For example:

  • Methoxide (MeO⁻): Substitution yields 3-methoxy-5-(pentafluoroethyl)chlorobenzene .

  • Thiophenolate (PhS⁻): Forms the corresponding thioether derivative .

  • Ammonia (NH₃): Produces aniline analogs under high-pressure conditions .

Mechanistic insights: The nitro-like electron-withdrawing effect of the pentafluoroethyl group stabilizes the Meisenheimer intermediate, accelerating substitution rates compared to non-fluorinated analogs .

Vicarious Nucleophilic Substitution (VNS)

In VNS reactions, nucleophiles such as cyanide (CN⁻) or hydroxide (OH⁻) attack the ring’s hydrogen-bearing positions, leading to substitution patterns inaccessible via classical SₙAr. For instance, treatment with KCN in DMF introduces a cyano group at position 4, yielding 4-cyano-3-fluoro-5-(pentafluoroethyl)chlorobenzene .

Radical Reactions

The C-Cl bond undergoes homolytic cleavage under UV irradiation, generating aryl radicals that participate in coupling reactions. This reactivity is exploited in polymer chemistry to create fluorinated polyaryl ethers.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug design due to their metabolic stability and bioavailability. While specific applications of this compound are proprietary, analogs serve as precursors to kinase inhibitors and anticancer agents.

Agrochemicals

The compound’s lipophilicity enhances the permeability of herbicides and pesticides. Derivatives with -SF₅ or -CF₃ groups exhibit improved pest-resistance profiles .

Advanced Materials

Incorporation into liquid crystals or dielectric materials improves thermal stability and electronic properties. For example, polymers containing pentafluoroethylbenzene units demonstrate low dielectric constants (<2.5), ideal for microelectronics.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
1-Chloro-4-(pentafluoroethyl)benzeneCl at position 1, -C₂F₅ at 4Reduced steric hindrance at position 3; higher SₙAr reactivity at position 4.
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene-NO₂ at 3, -CF₃ at 5Nitro group enhances electrophilicity but reduces thermal stability .
1-Chloro-3-fluoro-5-iodobenzeneI at position 5Iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

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